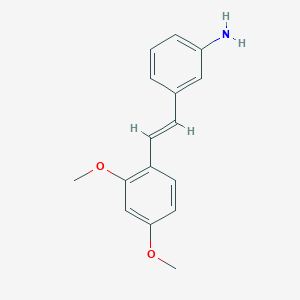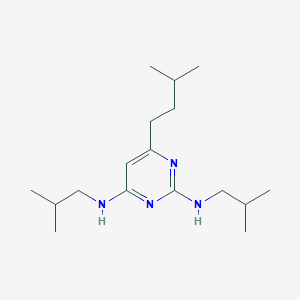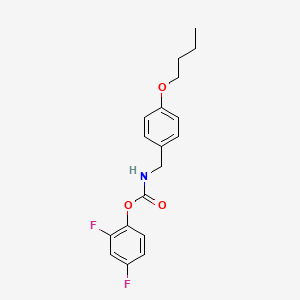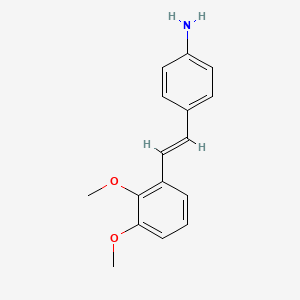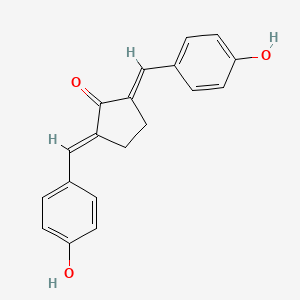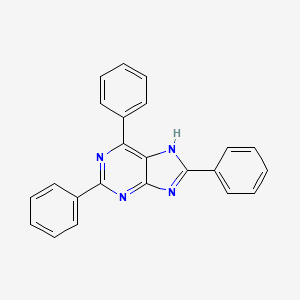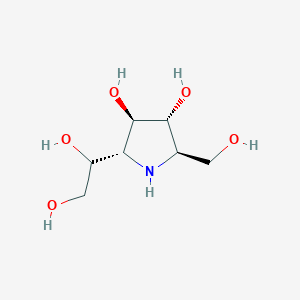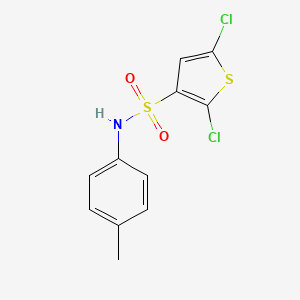
2,5-dichloro-N-p-tolylthiophene-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-N-p-tolylthiophene-3-sulfonamide is a small molecular compound with the chemical formula C11H9Cl2NO2S2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-p-tolylthiophene-3-sulfonamide typically involves the reaction of 2,5-dichlorothiophene with p-toluenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-dichloro-N-p-tolylthiophene-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Halogen atoms in the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes.
Applications De Recherche Scientifique
2,5-dichloro-N-p-tolylthiophene-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2,5-dichloro-N-p-tolylthiophene-3-sulfonamide involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). The compound acts as an inhibitor, blocking the activity of these enzymes and thereby affecting cell cycle progression and proliferation. This mechanism is particularly relevant in the context of cancer research, where CDK inhibitors are being explored as potential therapeutic agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dichloro-3-methylthiophene: A related compound with similar structural features but different functional groups.
2,5-Dichlorothiophene: The parent compound used in the synthesis of 2,5-dichloro-N-p-tolylthiophene-3-sulfonamide.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit CDKs sets it apart from other similar compounds and highlights its potential in medicinal chemistry .
Propriétés
Formule moléculaire |
C11H9Cl2NO2S2 |
|---|---|
Poids moléculaire |
322.2 g/mol |
Nom IUPAC |
2,5-dichloro-N-(4-methylphenyl)thiophene-3-sulfonamide |
InChI |
InChI=1S/C11H9Cl2NO2S2/c1-7-2-4-8(5-3-7)14-18(15,16)9-6-10(12)17-11(9)13/h2-6,14H,1H3 |
Clé InChI |
OQWXAWNHXDPWGS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



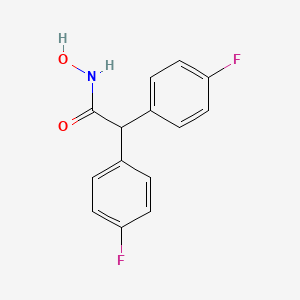
![2,3,4,11-tetrahydro-1H-benzo[a]carbazole](/img/structure/B10841281.png)
![2,3-Dihydrobenzo[d]thiazole-2-thiol](/img/structure/B10841282.png)
